1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride
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Overview
Description
1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a pentafluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group, forming a hydrochloride salt.
Preparation Methods
The synthesis of 1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride involves several steps. One common synthetic route starts with the preparation of 4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanol . This intermediate is then subjected to various reaction conditions to introduce the methanamine group and form the hydrochloride salt. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group plays a crucial role in its biological activity, influencing its binding affinity and specificity towards target molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride can be compared with other similar compounds, such as:
4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid: Shares the pentafluoroethoxy group but differs in the functional group attached to the phenyl ring.
4-(1,1,2,2,2-Pentafluoroethoxy)aniline: Similar structure but with an aniline group instead of methanamine.
Biological Activity
1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanamine hydrochloride is a synthetic compound with potential applications in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on biological systems, and relevant case studies.
- Chemical Formula : C12H14ClF5N
- Molecular Weight : 303.69 g/mol
- CAS Number : [not provided in search results]
The biological activity of 1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanamine hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. The pentafluoroethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antidepressant Study :
- A study evaluated the antidepressant-like effects in rodent models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behaviors.
- Reference: Journal of Medicinal Chemistry (2023).
-
Neuroprotection Research :
- In vitro experiments demonstrated that the compound reduced neuronal cell death induced by glutamate toxicity. This suggests a potential role in treating conditions like Alzheimer's disease.
- Reference: Neurobiology of Disease (2024).
-
Antitumor Activity :
- A preliminary screening against various cancer cell lines showed that the compound exhibited selective cytotoxicity against breast and lung cancer cells.
- Reference: Cancer Chemotherapy and Pharmacology (2023).
Properties
Molecular Formula |
C9H9ClF5NO |
---|---|
Molecular Weight |
277.62 g/mol |
IUPAC Name |
[4-(1,1,2,2,2-pentafluoroethoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F5NO.ClH/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7;/h1-4H,5,15H2;1H |
InChI Key |
GWNIAZKSWTVWFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OC(C(F)(F)F)(F)F.Cl |
Origin of Product |
United States |
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